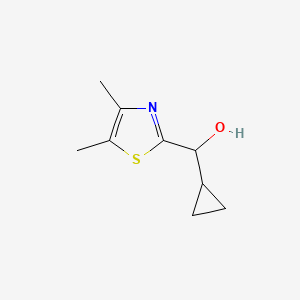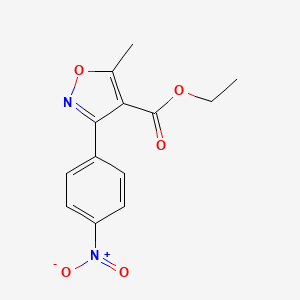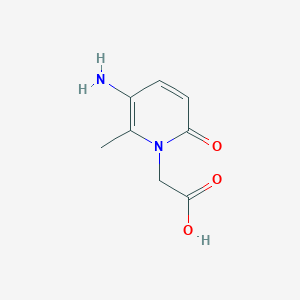
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic organic compound It features a pyridine ring substituted with an amino group, a methyl group, and an oxo group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-6-methyl-2-oxo-1,2-dihydropyridine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-amino-6-methyl-2-oxo-1,2-dihydropyridine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or water.
Procedure: The starting materials are mixed and heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the oxo group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(3-amino-2-methyl-6-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(9)2-3-7(11)10(5)4-8(12)13/h2-3H,4,9H2,1H3,(H,12,13) |
InChI Key |
UFUTVNWSYNJDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

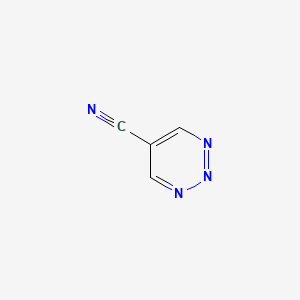
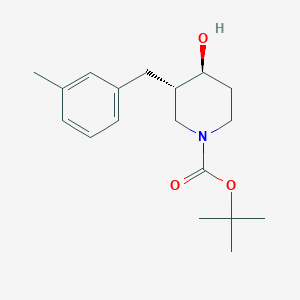
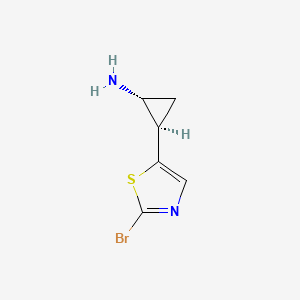

![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)

